

Spectroscopic Data of Ajugacumbin B: A Technical Guide

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Compound of Interest

Compound Name: *Ajugacumbin B*

Cat. No.: *B1588327*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ajugacumbin B**, a neo-clerodane diterpenoid isolated from *Ajuga decumbens*. The information presented herein is intended to assist researchers in the identification, characterization, and further development of this natural product.

Introduction

Ajugacumbin B is a member of the neo-clerodane diterpenoid class of natural products, which are characterized by a specific bicyclic core structure. Compounds in this class, isolated from various species of the *Ajuga* genus, have attracted scientific interest due to their diverse biological activities, including insect antifeedant properties. The structural elucidation of **Ajugacumbin B** was accomplished through extensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the key ^1H and ^{13}C NMR spectroscopic data for **Ajugacumbin B**. This data is essential for the structural verification and quality control of this compound.

^1H NMR Data

Table 1: ^1H NMR Spectroscopic Data for **Ajugacumbin B**

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) in Hz
1	2.25	m	
1.50	m		
2	1.65	m	
1.45	m		
3	1.80	m	
1.30	m		
5	3.85	d	11.0
6 α	5.20	d	11.0
6 β	1.70	m	
7	2.05	m	
10	2.50	d	
11	2.30	m	
2.15	m		
12	2.45	m	
2.35	m		
14	7.10	t	
15	4.75	d	
17	0.95	d	
18-Ha	4.30	d	
18-Hb	4.05	d	
19	1.15	s	
20	0.85	s	
2'	6.85	qq	

3'	1.85	d	7.0
4'	1.80	d	1.5

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for **Ajugacumbin B**

Position	Chemical Shift (δ) ppm
1	38.5
2	18.5
3	42.0
4	34.5
5	83.0
6	72.0
7	45.0
8	40.5
9	48.0
10	55.0
11	27.5
12	30.0
13	125.0
14	143.5
15	70.0
16	174.5
17	15.5
18	65.0
19	22.0
20	14.0
1'	167.0
2'	128.0
3'	138.5

4'	14.5
5'	12.0

Solvent: CDCl_3 , Spectrometer Frequency: 100 MHz

Mass Spectrometry Data

High-Resolution Mass Spectrometry (HRMS) provides the accurate mass of the molecule, which is critical for determining its elemental composition.

Table 3: Mass Spectrometry Data for **Ajugacumbin B**

Ion	Calculated m/z	Found m/z
$[\text{M}+\text{H}]^+$	433.2590	433.2588

Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

Experimental Protocols

The spectroscopic data presented above were obtained using standard analytical techniques for the structural elucidation of natural products.

NMR Spectroscopy

NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl_3). ^1H and ^{13}C NMR spectra were acquired at room temperature. For the assignment of signals, various 2D NMR experiments were employed, including:

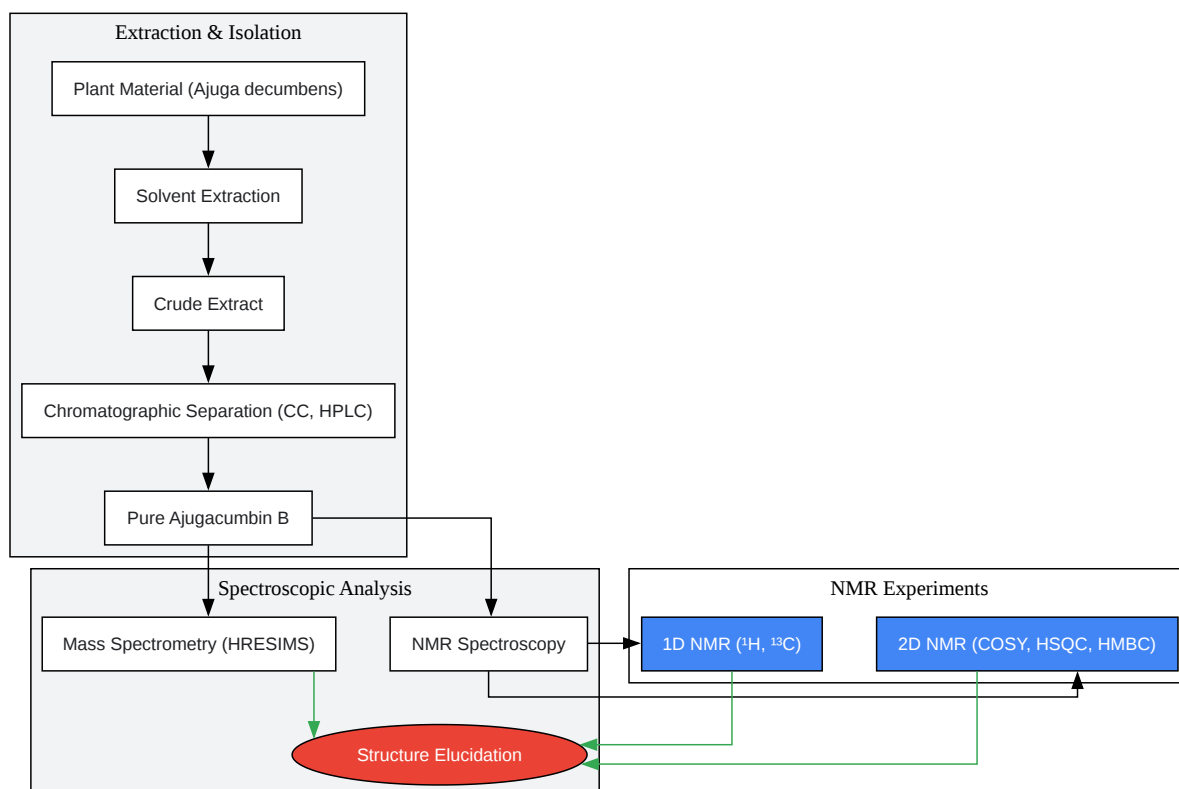
- COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.
- HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range proton-carbon correlations (2-3 bonds), which is crucial for assembling the carbon skeleton.

Mass Spectrometry

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used to determine the exact mass and molecular formula of **Ajugacumbin B**. The sample was introduced into the mass spectrometer via an electrospray ionization source, and the mass-to-charge ratio (m/z) of the protonated molecule ($[M+H]^+$) was measured with high accuracy.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like **Ajugacumbin B**.



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Caption: Workflow for the isolation and structural elucidation of **Ajugacumbin B**.

This guide provides foundational spectroscopic information for **Ajugacumbin B**. For more in-depth analysis and interpretation of the 2D NMR data, researchers are encouraged to consult

the primary literature on the isolation of this compound.

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